molecular formula C24H26N2O4S2 B2963782 N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide CAS No. 686736-86-7

N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide

Cat. No.: B2963782
CAS No.: 686736-86-7
M. Wt: 470.6
InChI Key: OIGRFYOAJNAIOY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a cyclohexyl group, a phenyl group, and a tosyl group attached to an oxazole ring, which is further connected to a thioacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol and a carboxylic acid derivative.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base, such as pyridine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Formation of the Thioacetamide Moiety: The thioacetamide moiety is formed by reacting the oxazole derivative with a suitable thioamide precursor under basic conditions.

    Cyclohexyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxazole ring or the thioacetamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxazole derivatives, reduced thioacetamide derivatives.

    Substitution: Substituted oxazole derivatives with various nucleophiles.

Scientific Research Applications

N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential as a biochemical probe.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole ring and thioacetamide moiety are key functional groups that enable it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-((2-(4-fluorophenyl)-4-tosyloxazol-5-yl)thio)acetamide
  • N-cyclohexyl-2-((2-(4-methylphenyl)-4-tosyloxazol-5-yl)thio)acetamide
  • N-cyclohexyl-2-((2-(4-chlorophenyl)-4-tosyloxazol-5-yl)thio)acetamide

Uniqueness

N-cyclohexyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tosyl group, in particular, enhances its potential for nucleophilic substitution reactions, while the oxazole ring provides a stable scaffold for various modifications.

Properties

IUPAC Name

N-cyclohexyl-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-12-14-20(15-13-17)32(28,29)23-24(30-22(26-23)18-8-4-2-5-9-18)31-16-21(27)25-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19H,3,6-7,10-11,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGRFYOAJNAIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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